molecular formula C25H29N3O5 B11393011 4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11393011
M. Wt: 451.5 g/mol
InChI Key: LRSCAPXMIRQWQD-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule with a fused pyrrolopyrazole ring system. Its chemical structure consists of several functional groups, including an ethoxy group, a methoxy group, and a hydroxyphenyl moiety. The compound’s systematic name reflects its substituents and ring fusion pattern.

Preparation Methods

Synthetic Routes:

    Synthesis via Cyclization:

    Multistep Synthesis:

Industrial Production:

Unfortunately, specific industrial production methods for this compound are not widely documented. It is likely that research labs or specialized chemical companies synthesize it on a smaller scale for research purposes.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound contains phenolic and methoxy groups, which can undergo oxidation under appropriate conditions.

    Reduction: Reduction of the carbonyl group in the pyrrolopyrazole ring could yield a corresponding alcohol.

    Substitution: The ethoxy and methoxy groups are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like chromic acid (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄) may be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group.

    Substitution: Alkyl halides or other nucleophiles can replace the ethoxy and methoxy groups.

Major Products:

  • Oxidation might yield a corresponding phenolic compound.
  • Reduction could lead to an alcohol derivative.
  • Substitution reactions would result in various substituted derivatives.

Scientific Research Applications

    Biology and Medicine: Investigating its biological activity, toxicity, and potential therapeutic effects (e.g., as an enzyme inhibitor or receptor modulator).

    Industry: If scalable production methods are developed, it could find applications in pharmaceuticals or materials science.

Mechanism of Action

The compound’s mechanism of action would depend on its specific targets. It might interact with enzymes, receptors, or cellular pathways. Further research is needed to elucidate these details.

Comparison with Similar Compounds

    Uniqueness: The combination of the pyrrolopyrazole ring system, ethoxy/methoxy groups, and hydroxyphenyl moiety makes this compound unique.

    Similar Compounds:

Properties

Molecular Formula

C25H29N3O5

Molecular Weight

451.5 g/mol

IUPAC Name

4-(4-ethoxy-3-methoxyphenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O5/c1-4-32-14-8-13-28-24(16-11-12-19(33-5-2)20(15-16)31-3)21-22(26-27-23(21)25(28)30)17-9-6-7-10-18(17)29/h6-7,9-12,15,24,29H,4-5,8,13-14H2,1-3H3,(H,26,27)

InChI Key

LRSCAPXMIRQWQD-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=C(C=C4)OCC)OC

Origin of Product

United States

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